1,2-Dodecanediol
Overview
Description
1,2-Dodecanediol, also known as dodecane-1,2-diol, is a chemical compound with the molecular formula C₁₂H₂₆O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a twelve-carbon chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
1,2-Dodecanediol, also known as Dodecane-1,2-diol, is a medium-chain primary fatty alcohol It is known to exhibit antibacterial activity againstStaphylococcus aureus and Staphylococcus epidermidis .
Mode of Action
It is known to be used in the preparation of lipophilic diamines and amino alcohols . It also plays a role in the synthesis of Fe (II), Co (II), and Ni (II) ferrite nanoparticles .
Biochemical Pathways
It has been used in the biotransformation of escherichia coli to produce 1-dodecanol, 1-tetradecanol, and 1,12-dodecanediol . This suggests that it may interact with the metabolic pathways of these bacteria.
Pharmacokinetics
Its molecular weight is 20233 , which may influence its absorption and distribution in the body
Result of Action
This compound exhibits antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis . It is also used in the preparation of various compounds, including lipophilic diamines, amino alcohols, and ferrite nanoparticles .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its melting point is between 56-60 °C , suggesting that it may be more active at higher temperatures.
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism The specific effects can vary widely depending on the type of cell and the specific conditions
Molecular Mechanism
It is known that this compound can bind to various biomolecules, potentially influencing enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dodecanediol can be synthesized through several methods. One common method involves the reduction of dodecanedioic acid. This process typically includes the esterification of dodecanedioic acid with n-hexanol to form dihexyl dodecanedioate, followed by hydrogenation reduction to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of dodecanedioic acid or its esters. This method is preferred due to its efficiency and cost-effectiveness. The reaction conditions usually involve high pressure and temperature, along with the use of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
1,2-Dodecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form dodecanedial or dodecanedioic acid.
Reduction: It can be reduced to form dodecane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Dodecanedial, dodecanedioic acid.
Reduction: Dodecane.
Substitution: Halogenated dodecanes, alkylated dodecanes
Scientific Research Applications
1,2-Dodecanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including surfactants and polymers.
Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.
Industry: Utilized in the production of advanced coatings, lubricants, detergents, and adhesives.
Comparison with Similar Compounds
Similar Compounds
1,2-Decanediol: A diol with a ten-carbon chain, used in similar applications but with different physical properties.
1,2-Octanediol: An eight-carbon diol, also used in the synthesis of surfactants and polymers.
1,2-Hexadecanediol: A sixteen-carbon diol, used in the production of high-performance materials.
Uniqueness of 1,2-Dodecanediol
This compound stands out due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
Properties
IUPAC Name |
dodecane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITKDVFRMRXIJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862552 | |
Record name | Dodecane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-87-5 | |
Record name | 1,2-Dodecanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Dodecanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dodecanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25930 | |
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Record name | 1,2-Dodecanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.991 | |
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Record name | LAURYL GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMM0U4H102 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Yes, 1,2-Dodecanediol exhibits antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. Research suggests its efficacy might be attributed to its ability to disrupt bacterial cell membranes, although further investigations are needed to elucidate the exact mechanism. []
ANone: The molecular formula of this compound is C12H26O2, and its molecular weight is 202.34 g/mol.
A: Yes, researchers utilized infrared (IR) spectroscopy to analyze the hydrogen bonding characteristics of this compound dimers. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly in deuterated chloroform, provided insights into the structural differences between the dl- and meso-isomers of the dimers. []
A: Atomic Force Microscopy studies demonstrated that the recrystallization of this compound from chloroform is influenced by the substrate's polarity and crystallinity. For instance, on highly oriented pyrolytic graphite, it forms parallelogram-like structures, while on mica, it forms thin films. []
A: Yes, research shows potential for using this compound in the synthesis of biodegradable surfactants. One study explored its ketalisation with ethyl levulinate via heterogeneous catalysis, showcasing a promising avenue for developing environmentally friendly surfactants. []
A: Yes, molecular dynamics (MD) simulations were employed alongside NMR and mass spectrometry to understand the aggregation and nucleation process of this compound. These simulations provided valuable insights into the selective crystallization of its enantiomers. []
A: Studies show that changing the chain length of the diol used as a reducing agent in the synthesis of iron oxide nanoparticles can influence the resulting particle shape. For example, using this compound led to spherical nanoparticles, whereas 1,2-Tetradecanediol yielded cubic nanoparticles. []
A: Research suggests that incorporating specific block copolymers into formulations containing this compound can enhance viscosity stability, particularly in the presence of associative thickeners commonly used in paint formulations. [, ]
ANone: The provided research primarily focuses on the chemical properties and applications of this compound. Information regarding SHE regulations, PK/PD, toxicology, drug delivery, and other aspects related to pharmaceutical development or human health is not covered in these studies.
A: One study describes a method for obtaining this compound alongside 1,2-Epoxydodecane. This method involves the catalytic oxidation of 1-Dodecene using sodium hypochlorite and KBr as a catalyst in acetonitrile. [] Another study focuses on the enantioselective synthesis of (2S)- and (2R)-Dodecane-1,2-diols using 2-{(4a′S,6a′S,10a′R,10b′R)-Octahydrospiro[1,3-dioxolane-2,2′-pyrano[2,3-c]chromen]-6a′(1′H)-yloxy}ethanol. []
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